2-Azetidinomethyl-4'-trifluoromethylbenzophenone
CAS No.: 898755-11-8
Cat. No.: VC2286649
Molecular Formula: C18H16F3NO
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898755-11-8 |
|---|---|
| Molecular Formula | C18H16F3NO |
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | [2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H16F3NO/c19-18(20,21)15-8-6-13(7-9-15)17(23)16-5-2-1-4-14(16)12-22-10-3-11-22/h1-2,4-9H,3,10-12H2 |
| Standard InChI Key | YXFYMUNGFMLZDA-UHFFFAOYSA-N |
| SMILES | C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Structure and Properties
2-Azetidinomethyl-4'-trifluoromethylbenzophenone is characterized by its distinct molecular architecture, combining several functionally significant chemical groups. This compound features a benzophenone core structure with a trifluoromethyl substituent at the 4' position of one aromatic ring and an azetidinomethyl group at the 2-position of the other aromatic ring.
Basic Identification and Physical Properties
The compound is precisely identified through several key parameters that define its chemical identity and physical characteristics.
| Property | Value |
|---|---|
| CAS Number | 898755-11-8 |
| Molecular Formula | C₁₈H₁₆F₃NO |
| Molecular Weight | 319.3 g/mol |
| Physical State | Solid (at standard conditions) |
| IUPAC Name | [2-(azetidin-1-ylmethyl)phenyl][4-(trifluoromethyl)phenyl]methanone |
The molecular structure includes 18 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom, arranged in a complex three-dimensional configuration. The presence of the trifluoromethyl group contributes significantly to the compound's lipophilicity, while the azetidine ring introduces a unique spatial arrangement and potential for hydrogen bonding through its nitrogen atom.
Structural Features and Chemical Reactivity
The compound's reactivity is largely determined by its functional groups. The benzophenone backbone provides a relatively stable platform, while the azetidine ring and trifluoromethyl group introduce specific reactivity patterns. The four-membered azetidine ring experiences significant ring strain, making it potentially reactive under certain conditions . This strain can be harnessed in chemical transformations, especially in the context of medicinal chemistry modifications.
The trifluoromethyl group, with its strong electron-withdrawing properties, influences the electronic distribution across the molecule, potentially affecting its interaction with biological targets. The carbonyl group of the benzophenone moiety serves as a potential site for nucleophilic attack and can participate in various chemical transformations.
| Synthetic Approach | Key Features | Potential Advantages |
|---|---|---|
| ASF-based synthesis | Uses azetidine sulfonyl fluorides as intermediates | Allows mild reaction conditions; Enables diverse functionalization |
| Thiol alkylation-oxidation sequence | Forms azetidine rings through sequential transformations | Achieves good yields; Compatible with various functional groups |
| Catalytic methods | Employs specialized catalysts for azetidine formation | Improves efficiency; Potentially more selective |
These synthetic routes can potentially be adapted and optimized for the preparation of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone, although each approach would require careful consideration of the specific structural features of this compound .
| Compound Class | Structural Similarity | Known Biological Activities | Potential Relevance |
|---|---|---|---|
| Azetidine-containing drugs | Contains four-membered nitrogen heterocycle | Antimicrobial, anticancer, CNS activities | Suggests possible therapeutic directions |
| Trifluoromethylated pharmaceuticals | Contains CF₃ group | Enhanced pharmacokinetics, improved target binding | Indicates potential drug-like properties |
| Benzophenone derivatives | Shares core structure | Photosensitizing, estrogen receptor modulation | Suggests possible mechanisms of action |
These comparisons highlight the potential versatility of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone as a scaffold for drug development, although specific biological testing would be necessary to confirm any predicted activities.
Applications in Medicinal Chemistry
The structural features of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone position it as a compound of interest in medicinal chemistry research and drug development.
Comparison with Related Compounds
Understanding the structural and functional relationships between 2-Azetidinomethyl-4'-trifluoromethylbenzophenone and similar compounds provides valuable context for its potential applications.
Structural Isomers
A notable structural isomer is 4-Azetidinomethyl-4'-trifluoromethylbenzophenone, which differs only in the position of the azetidinomethyl group (4-position versus 2-position) . This positional change can significantly impact the compound's spatial arrangement and potentially its biological activity profile. The difference in substitution position creates distinct three-dimensional structures that may interact differently with biological targets.
Functional Group Variations
Compounds with similar core structures but different functional groups offer insights into structure-activity relationships:
| Compound Variation | Structural Difference | Potential Impact on Properties |
|---|---|---|
| Azetidine ring replacement | Substitution with other heterocycles (e.g., oxetane) | Altered polarity, hydrogen bonding, and metabolic stability |
| Trifluoromethyl modification | Replacement with other halogenated groups | Changed lipophilicity and electronic properties |
| Benzophenone modifications | Alterations to the carbonyl linkage | Modified reactivity and conformational flexibility |
These comparisons highlight the versatility of azetidine and benzophenone derivatives in medicinal chemistry, each offering unique reactivity profiles and biological activities that can be tailored for specific applications.
Research Status and Future Directions
The current research landscape for 2-Azetidinomethyl-4'-trifluoromethylbenzophenone reveals both opportunities and challenges for further investigation.
Future Research Opportunities
Several promising research directions could expand our understanding of 2-Azetidinomethyl-4'-trifluoromethylbenzophenone:
-
Comprehensive biological screening to identify specific targets and activities
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Development of optimized synthetic routes for large-scale preparation
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Structure-activity relationship studies through systematic modification
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Investigation of potential applications in therapeutic areas such as antimicrobial and anticancer treatments
-
Exploration of the compound as a scaffold for drug discovery programs
Interaction studies involving this compound could provide valuable insights into its binding affinities with biological targets. Additionally, the development of new chemical derivatives based on this scaffold could generate compounds with enhanced properties for specific applications.
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